molecular formula C14H24N4O B2679541 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide CAS No. 1448035-67-3

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide

Cat. No.: B2679541
CAS No.: 1448035-67-3
M. Wt: 264.373
InChI Key: YARSQUXHFZMBQC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide is a synthetic organic compound characterized by its pyrimidine ring structure substituted with dimethylamino and ethylbutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide typically involves multi-step organic reactions

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Dimethylamino Substitution: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine in the presence of a base such as sodium hydride.

    Ethylbutanamide Addition: The final step involves the acylation of the pyrimidine ring with 2-ethylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structure allows it to mimic certain biological molecules, aiding in the investigation of biochemical pathways.

Medicine

Medicinally, this compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving pyrimidine metabolism.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methylbutanamide
  • N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylpentanamide
  • N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylhexanamide

Uniqueness

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-ethylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino group and the ethylbutanamide side chain allows for versatile interactions with molecular targets, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-7-11(8-2)13(19)17-12-9(3)15-14(18(5)6)16-10(12)4/h11H,7-8H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARSQUXHFZMBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C(N=C1C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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